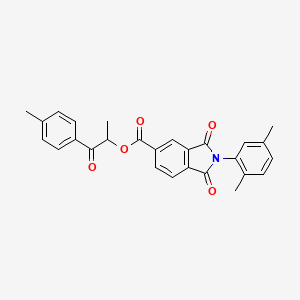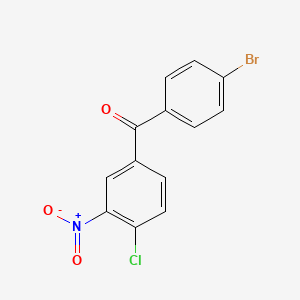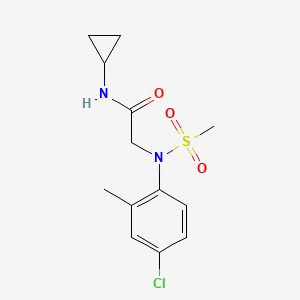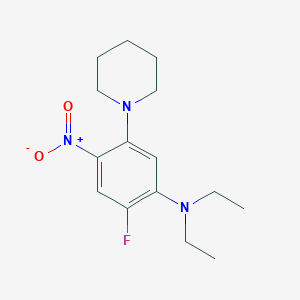![molecular formula C17H26N2O3 B3934891 N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide](/img/structure/B3934891.png)
N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide
Übersicht
Beschreibung
N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide is an organic compound characterized by the presence of a nitro group, three isopropyl groups, and an acetamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide typically involves the nitration of a precursor compound followed by acylation. One common method involves the nitration of 3,4,6-tri(propan-2-yl)phenylamine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors may also be explored to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-[2-amino-3,4,6-tri(propan-2-yl)phenyl]acetamide.
Substitution: Formation of various substituted acetamide derivatives.
Oxidation: Formation of alcohols or ketones depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetamide group may facilitate binding to specific enzymes or receptors, modulating their activity. The isopropyl groups contribute to the compound’s hydrophobicity, affecting its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide can be compared with other nitro-substituted acetamides and phenyl derivatives:
N-[2-nitro-4,6-di(propan-2-yl)phenyl]acetamide: Similar structure but with fewer isopropyl groups, leading to different chemical and biological properties.
N-[2-nitro-3,4,6-trimethylphenyl]acetamide: Methyl groups instead of isopropyl groups, affecting the compound’s steric and electronic properties.
N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-9(2)13-8-14(10(3)4)16(18-12(7)20)17(19(21)22)15(13)11(5)6/h8-11H,1-7H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYPBUJNXUHTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1C(C)C)[N+](=O)[O-])NC(=O)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-tert-butyl-3-{[(2-hydroxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3934808.png)
![4-butoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934809.png)
![N-[4-({[(3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B3934816.png)



![Butyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate](/img/structure/B3934877.png)
![N-(2-bicyclo[2.2.1]heptanyl)benzamide](/img/structure/B3934883.png)
![N-allyl-N-[4-(methylthio)benzyl]but-3-enamide](/img/structure/B3934887.png)


![N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B3934908.png)

![N-bicyclo[2.2.1]hept-2-yl-2-methyl-3-nitrobenzamide](/img/structure/B3934918.png)
